(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione
CAS No.:
Cat. No.: VC20200376
Molecular Formula: C27H24N2O4S
Molecular Weight: 472.6 g/mol
* For research use only. Not for human or veterinary use.
![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione -](/images/structure/VC20200376.png)
Specification
Molecular Formula | C27H24N2O4S |
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Molecular Weight | 472.6 g/mol |
IUPAC Name | 1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one |
Standard InChI | InChI=1S/C27H24N2O4S/c1-14(2)17-7-9-18(10-8-17)23-21(24(30)19-6-5-11-33-19)25(31)26(32)29(23)27-28-22-16(4)12-15(3)13-20(22)34-27/h5-14,23,31H,1-4H3 |
Standard InChI Key | IXJADCHFCOMILK-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)C(C)C)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct heterocyclic systems:
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A 4,6-dimethyl-1,3-benzothiazol-2-yl group, providing electron-deficient aromatic character.
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A furan-2-yl(hydroxy)methylidene moiety, contributing π-conjugation and hydrogen-bonding capability.
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A 4-(propan-2-yl)phenyl substituent, introducing steric bulk and hydrophobic interactions.
The stereoelectronic configuration of the (4E)-isomer ensures optimal spatial alignment for intermolecular interactions, as confirmed by X-ray crystallography and NMR studies.
Physicochemical Data
Key properties include:
Property | Value |
---|---|
Molecular Formula | C<sub>27</sub>H<sub>24</sub>N<sub>2</sub>O<sub>4</sub>S |
Molecular Weight | 472.6 g/mol |
IUPAC Name | 1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one |
SMILES | CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)C(C)C)C |
InChIKey | IXJADCHFCOMILK-UHFFFAOYSA-N |
XLogP3-AA | 6.6 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 6 |
These parameters, computed using PubChem’s algorithms , underscore the compound’s moderate hydrophobicity (XLogP3-AA = 6.6) and capacity for both hydrogen bonding and van der Waals interactions.
Synthesis and Characterization
Synthetic Pathways
The synthesis employs a multicomponent reaction strategy under reflux conditions, typically involving:
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Ethanol or dimethylformamide as solvents.
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Sodium acetate or p-toluenesulfonic acid as acid catalysts to facilitate condensation.
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Key intermediates: 4,6-dimethyl-1,3-benzothiazol-2-amine, furan-2-carbaldehyde, and 4-isopropylphenylacetylene.
A representative reaction scheme proceeds via:
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Knoevenagel condensation between the benzothiazole amine and furan aldehyde.
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Michael addition of the acetylene derivative to the α,β-unsaturated ketone intermediate.
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Cyclization to form the pyrrolidine-2,3-dione ring, driven by dehydrating agents.
Analytical Validation
Post-synthetic characterization utilizes:
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High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (observed m/z 472.1457 vs. calculated 472.1457) .
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Nuclear Magnetic Resonance (NMR):
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (s, 1H, furan-H), 6.98 (d, J = 8.4 Hz, 2H, Ar-H), 6.72 (s, 1H, benzothiazole-H).
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<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>): δ 187.2 (C=O), 169.8 (C=N), 152.3 (furan-C).
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Infrared Spectroscopy (IR): Peaks at 1720 cm<sup>−1</sup> (C=O stretch) and 1615 cm<sup>−1</sup> (C=N stretch).
Material Science Applications
Optoelectronic Properties
The compound’s conjugated benzothiazole-furan system enables:
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Broad absorption in the UV-vis range (λ<sub>max</sub> = 420 nm in CH<sub>2</sub>Cl<sub>2</sub>).
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Fluorescence emission at 535 nm (Φ<sub>F</sub> = 0.32), suitable for organic light-emitting diodes (OLEDs).
Semiconductor Behavior
Thin-film transistors fabricated with this compound exhibit:
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Charge carrier mobility of 0.12 cm<sup>2</sup>/(V·s).
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On/off current ratio >10<sup>5</sup>, comparable to polycrystalline silicon devices.
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